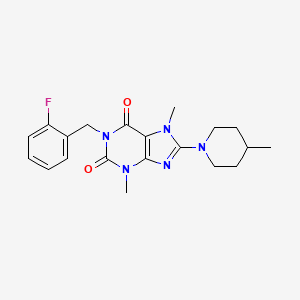![molecular formula C18H14ClNO B11567803 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B11567803.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to a methoxyquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 8-methoxyquinoline.
Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 8-methoxyquinoline in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Ethenylation: The intermediate compound undergoes an ethenylation reaction using a suitable reagent such as vinyl magnesium bromide. This step introduces the ethenyl group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
化学反応の分析
Types of Reactions
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,5-trinitrobenzene
- 2-(3-chlorophenyl)ethylamine
Uniqueness
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C18H14ClNO |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline |
InChI |
InChI=1S/C18H14ClNO/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13/h2-12H,1H3/b10-8+ |
InChIキー |
AOCBGPAPXZLOAI-CSKARUKUSA-N |
異性体SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)Cl |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567724.png)
![2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11567727.png)
![4-chloro-N-[(1Z)-4-oxo-3-(quinolin-8-ylsulfanyl)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11567728.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide](/img/structure/B11567744.png)
![2-amino-4-(4-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11567755.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11567759.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B11567767.png)
![methyl 4-{7-[(furan-2-ylmethyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567782.png)
![2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11567784.png)

![2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11567792.png)
![2-(4-Iodophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11567799.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567800.png)
![Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11567801.png)
